2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Description
This compound belongs to the hydrazide class, characterized by a benzothiazole core linked via a sulfanyl group to an acetohydrazide moiety. The (E)-configured imine functionality arises from the condensation of 2-chlorobenzaldehyde with the hydrazide precursor. Its structure has been confirmed using spectroscopic techniques (e.g., $ ^1H $ NMR, $ ^{13}C $ NMR) and, in some cases, single-crystal X-ray analysis (e.g., analogs in ) . The 2-chlorophenyl substituent introduces electron-withdrawing effects, influencing electronic properties and biological interactions.
Properties
Molecular Formula |
C16H12ClN3OS2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-22-16-19-13-7-3-4-8-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
YMRLFGDQWOXHEJ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid.
Synthesis of Acetohydrazide: The next step involves the preparation of acetohydrazide by reacting ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step is the condensation of the benzothiazole derivative with the acetohydrazide in the presence of an appropriate catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-Fluorophenyl)methylidene]acetohydrazide ():
- Structural Difference : Fluorine at the 4-position instead of chlorine at the 2-position.
- Activity : Exhibited antimicrobial activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM) .
- Electronic Effects : Fluorine’s lower electronegativity compared to chlorine may reduce polar interactions.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3-Dichlorophenyl)methylidene]acetohydrazide (): Structural Difference: Additional chlorine at the 3-position.
Nitro- and Methoxy-Substituted Analogs
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-Nitrophenyl)allylidene]acetohydrazide (): Structural Difference: Nitro group at the 2-position and allylidene linkage.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-Methoxyphenyl)methylidene]acetohydrazide (): Structural Difference: Methoxy group at the 4-position.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide, also known by its chemical identifier MFCD02641945, is a synthetic derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological activity, particularly its anticancer properties, and synthesizes findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C16H11ClN4O3S2
- IUPAC Name : this compound
- CAS Number : 346704-63-0
The compound features a benzothiazole ring, which is known for its diverse biological activities, including anticancer effects. The presence of a chlorophenyl group further enhances its potential as a therapeutic agent.
Anticancer Properties
Recent studies have investigated the anticancer activity of similar benzothiazole derivatives, indicating promising results. For instance, a series of benzothiazole derivatives demonstrated significant inhibitory effects on various cancer cell lines. Notably:
- Compound 7e , a related benzothiazole derivative, exhibited potent anticancer activity with IC50 values of:
These findings suggest that compounds with structural similarities to this compound may also exhibit significant anticancer properties.
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compound 7e was shown to induce apoptosis in HepG2 cells in a concentration-dependent manner, with flow cytometry revealing increasing percentages of apoptotic cells with higher concentrations .
Study on Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. The results indicated that modifications to the benzothiazole structure could enhance anticancer efficacy. The study highlighted the importance of structural variations in achieving desired biological effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| SW620 | 4.3 | |
| A549 | 44 | |
| HepG2 | 48 |
This table summarizes the potency of selected compounds against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
